Cycloartenol

概要

説明

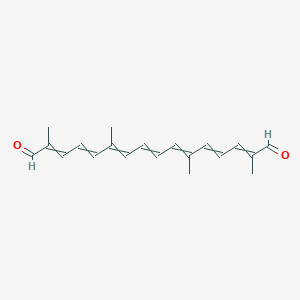

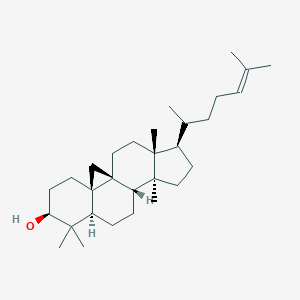

Cycloartenol is a pentacyclic triterpenoid that plays a crucial role in the biosynthesis of plant sterols. It is the starting point for the synthesis of almost all plant steroids, making it chemically distinct from the steroids of fungi and animals, which are produced from lanosterol . This compound is synthesized from 2,3-oxidosqualene by the enzyme this compound synthase .

作用機序

シクロアルテノールは、ステロールの生合成における前駆体としての役割を通じてその効果を発揮します。 シクロアルテノールシンターゼ酵素は、2,3-オキシドスクアレンのシクロアルテノールへの変換を触媒し、その後さらにさまざまなステロールやトリテルペノイドに処理されます . これらのステロールは、細胞膜の完全性と機能を維持し、シグナル伝達分子やホルモンの前駆体として機能するために不可欠です .

6. 類似の化合物との比較

シクロアルテノールは、そのペンタシクリック構造により、ステロール前駆体の中でユニークです。 類似の化合物には以下が含まれます。

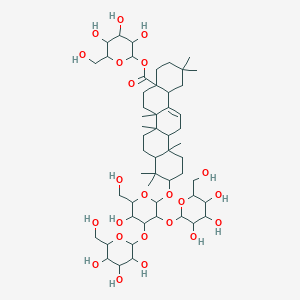

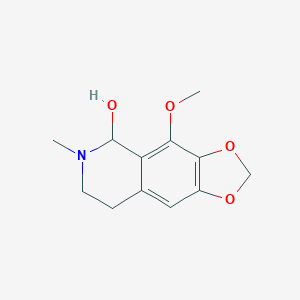

ランオステロール: 真菌や動物におけるステロールの前駆体であるランオステロールは、テトラシクリック構造を持ち、ランオステロールシンターゼによって2,3-オキシドスクアレンから合成されます.

β-アミリン: 別のトリテルペノイドであるβ-アミリンは、β-アミリンシンターゼによって2,3-オキシドスクアレンから合成され、オレアナントープサポニンの前駆体として役立ちます.

ルペオール: シクロアルテノールに似たトリテルペノイドであるルペオールは、ルペオールシンターゼによって2,3-オキシドスクアレンから合成され、さまざまな生物活性を持っています.

シクロアルテノールのユニークな構造と植物ステロール生合成における役割は、科学研究と産業アプリケーションにとって貴重な化合物となっています。

生化学分析

Biochemical Properties

Cycloartenol is an important intermediate in the biosynthesis of sterols in plants. It is synthesized from 2,3-oxidosqualene by the enzyme this compound synthase (CAS1, EC 5.4.99.8) . This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form this compound, which is then further processed to produce various sterols. This compound interacts with several enzymes and proteins involved in sterol biosynthesis, including sterol-C24-methyltransferase type 1 (SMT1) and sterol side chain reductase 2 (SSR2) . These interactions are essential for the conversion of this compound into other sterols, such as campesterol, sitosterol, and stigmasterol.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plants, it is involved in the maintenance of membrane structures and the regulation of cell growth and development . This compound influences cell signaling pathways, gene expression, and cellular metabolism by serving as a precursor for the synthesis of sterols, which are vital components of cell membranes and signaling molecules. For example, in tobacco BY-2 cells, inhibition of this compound synthase leads to changes in sterol composition and affects the expression of genes involved in sterol biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from 2,3-oxidosqualene by this compound synthase . This enzyme catalyzes the cyclization reaction, resulting in the formation of this compound. This compound then undergoes further modifications by enzymes such as SMT1 and SSR2 to produce various sterols. These sterols play crucial roles in maintaining membrane fluidity, regulating enzyme activities, and serving as precursors for signaling molecules . This compound’s interactions with these enzymes and its role in sterol biosynthesis highlight its importance in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies in tobacco plants have demonstrated that overexpression of enzymes involved in this compound biosynthesis can lead to changes in sterol composition and increased sterol levels . These findings suggest that this compound’s effects on cellular function can vary depending on its stability and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its potential therapeutic applications. Different dosages of this compound can lead to varying effects on cellular function and metabolism. For example, studies have shown that this compound exhibits anti-proliferative effects on glioma U87 cells in a concentration-dependent manner . Higher doses of this compound can inhibit cell migration and proliferation, while lower doses may have minimal effects. These findings highlight the importance of dosage in determining the biological effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to sterol biosynthesis. It serves as a precursor for the synthesis of various sterols, including campesterol, sitosterol, and stigmasterol . The conversion of this compound to these sterols involves multiple enzymatic steps, including methylation, demethylation, and reduction reactions. Enzymes such as SMT1 and SSR2 play key roles in these pathways by catalyzing specific modifications of this compound . These metabolic pathways are essential for maintaining cellular homeostasis and regulating various physiological processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound is synthesized in the endoplasmic reticulum and transported to other cellular compartments where it undergoes further modifications . The distribution of this compound within cells is crucial for its role in sterol biosynthesis and its interactions with other biomolecules. Studies have shown that this compound can accumulate in lipid particles and microsomes, indicating its association with membrane structures .

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it is synthesized by this compound synthase . This compound can also be found in lipid particles and microsomes, where it interacts with enzymes involved in sterol biosynthesis. The localization of this compound within specific cellular compartments is essential for its function and activity. Targeting signals and post-translational modifications may play a role in directing this compound to specific organelles and compartments within the cell .

準備方法

合成経路および反応条件: シクロアルテノールは、シクロアルテノールシンターゼによって触媒される2,3-オキシドスクアレンの環化によって合成できます . この酵素介在反応は、一連のプロトン化、転位、脱プロトン化ステップによって2,3-オキシドスクアレンをシクロアルテノールに変換することを伴います .

工業生産方法: 工業環境では、シクロアルテノールは遺伝子組み換え微生物を使用して生産できます。 たとえば、大腸菌は、スクアレンシンターゼ、スクアレンエポキシダーゼ、およびシクロアルテノールシンターゼを含むシロイヌナズナの生合成経路遺伝子を発現するように遺伝子操作できます . この方法は、制御された環境でのシクロアルテノールの効率的な生産を可能にします。

化学反応の分析

反応の種類: シクロアルテノールは、酸化、還元、置換を含むさまざまな化学反応を起こします。 これらの反応は、シクロアルテノールを他のステロールやトリテルペノイドに変換するために不可欠です。

一般的な試薬と条件:

酸化: シクロアルテノールは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化し、酸化誘導体を生成できます.

還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して、シクロアルテノールの還元形を生成できます.

置換: 置換反応は、しばしばハロゲンや他の求電子剤を使用して、シクロアルテノール分子に新しい官能基を導入することを伴います.

主要な生成物: これらの反応から生成される主要な生成物には、植物細胞膜の必須成分であり、重要な生物活性を持つさまざまなフィトステロールとトリテルペノイドが含まれます .

4. 科学研究への応用

シクロアルテノールは、幅広い科学研究への応用があります。

科学的研究の応用

Cycloartenol has a wide range of scientific research applications:

類似化合物との比較

Cycloartenol is unique among sterol precursors due to its pentacyclic structure. Similar compounds include:

This compound’s unique structure and role in plant sterol biosynthesis make it a valuable compound for scientific research and industrial applications.

特性

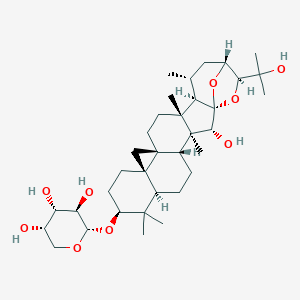

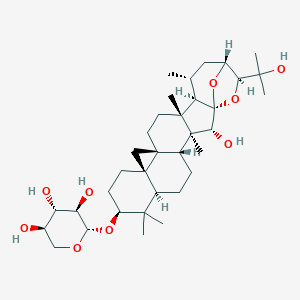

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-25,31H,8,10-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQRKEUAIJMULO-YBXTVTTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894760 | |

| Record name | Cycloartenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cycloartenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

469-38-5 | |

| Record name | Cycloartenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloartenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloartenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOARTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU32VE82N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cycloartenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 °C | |

| Record name | Cycloartenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

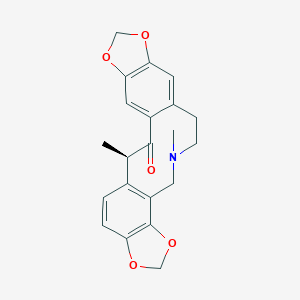

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

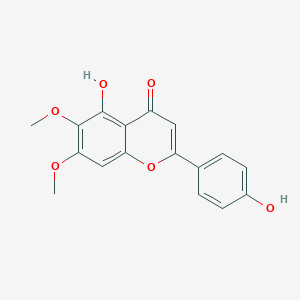

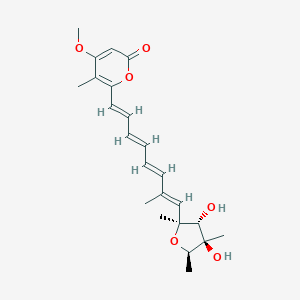

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。